2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide
Description
2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a pyridazine ring, which is a six-membered heterocyclic structure containing two adjacent nitrogen atoms. The presence of the sulfonamide group is significant as it imparts various biological activities to the compound.
Properties
IUPAC Name |
2-chloro-N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2S/c1-12-6-11-17(21-20-12)19-13-7-9-14(10-8-13)22-25(23,24)16-5-3-2-4-15(16)18/h2-11,22H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMLWRRPIZIHKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Sulfonamide Formation: The final step involves the reaction of the aminopyridazine derivative with a chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridazine ring and the sulfonamide group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated antiproliferative effects against various cancer cell lines. For instance, research indicates that it can inhibit specific kinases involved in tumorigenesis, leading to reduced cell viability in malignancies such as breast and colon cancer .
Case Study: In Vitro Antitumor Evaluation
A study conducted on human cancer cell lines revealed that treatment with 2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide resulted in significant apoptosis rates. The compound was found to modulate the MAPK/ERK signaling pathway, enhancing its therapeutic efficacy against resistant cancer phenotypes.
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory capabilities. It has shown promise as an inhibitor of certain enzymes such as α-glucosidase and acetylcholinesterase, which are critical targets in treating conditions like Type 2 diabetes mellitus (T2DM) and Alzheimer’s disease (AD) .
Case Study: Enzyme Activity Screening
In a comparative study, various sulfonamide derivatives were screened for their inhibitory effects on α-glucosidase. The findings indicated that this compound exhibited competitive inhibition, suggesting its potential use in managing postprandial blood glucose levels .
The following table summarizes key biological activities associated with the compound:
Mechanism of Action
The mechanism of action of 2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition can disrupt the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds such as pyridazinone and other substituted pyridazines share structural similarities and exhibit diverse biological activities.
Sulfonamides: Other sulfonamide compounds, such as sulfamethoxazole and sulfasalazine, are well-known for their antibacterial properties.
Uniqueness
2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide is unique due to the combination of the pyridazine ring and the sulfonamide group, which imparts a distinct set of chemical and biological properties
Biological Activity
2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a chlorobenzamide group linked to a phenyl ring, which is further connected to a 6-methylpyridazin-3-yl moiety. Its structural characteristics suggest potential interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound primarily involves enzyme inhibition, particularly targeting kinases. Kinases are crucial in cellular signaling pathways, and their inhibition can lead to significant alterations in cellular functions. For instance, studies indicate that this compound can inhibit specific kinases, thereby modulating downstream signaling pathways that are vital for cell proliferation and survival.
The compound has been shown to interact with various proteins and enzymes, influencing their activity. The inhibition of kinase activity can lead to changes in cellular processes such as apoptosis, cell cycle progression, and differentiation. Additionally, its binding affinity to specific receptors can modulate receptor-mediated signaling pathways.
Case Studies
- Inhibition Studies : In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on several kinases involved in cancer progression. These studies utilized various cancer cell lines to assess the compound's efficacy in reducing cell viability and inducing apoptosis.
- Cardiovascular Effects : A study evaluated the effects of benzene sulfonamide derivatives on perfusion pressure and coronary resistance using an isolated rat heart model. The results indicated that certain derivatives could significantly decrease perfusion pressure, suggesting potential applications in cardiovascular therapies .
- Pharmacokinetics : The pharmacokinetic profile of the compound was assessed using computational models, revealing promising absorption and distribution characteristics. The theoretical data indicated favorable interactions with various biomolecules, which could enhance its therapeutic effectiveness .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₄ClN₄O₂S |
| Molecular Weight | 368.84 g/mol |
| CAS Number | 1207028-76-9 |
| Solubility | Soluble in DMSO and DMF |
| Target Enzymes | Various kinases |
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-chloro-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzenesulfonamide, and what challenges arise during chlorination and sulfonamide coupling?
- Methodological Answer : The synthesis typically involves sequential functionalization:
Amination : Coupling 4-aminophenyl derivatives with 6-methylpyridazine-3-amine via Buchwald-Hartwig or Ullmann-type reactions, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) .
Sulfonamide Formation : Reacting the intermediate with 2-chlorobenzenesulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl .
- Challenges : Chlorination may lead to regioselectivity issues; optimizing reaction temperature (0–5°C) and stoichiometry minimizes byproducts. Sulfonamide coupling requires strict moisture control to avoid hydrolysis .
Q. How can spectroscopic techniques (e.g., NMR, HPLC) validate the purity and structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of the pyridazine ring (δ 8.2–8.5 ppm for aromatic protons) and sulfonamide linkage (δ 3.1–3.3 ppm for NH).
- HPLC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid) to assess purity (>95%) and detect chlorinated impurities .
- Elemental Analysis : Verify stoichiometric ratios of C, H, N, and S to confirm synthetic accuracy .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in reported IC₅₀ values for this compound’s inhibition of bacterial acps-pptase enzymes?
- Methodological Answer :
- Enzyme Source Variability : Use standardized recombinant enzymes (e.g., E. coli-derived acps-pptase) to minimize batch differences .
- Assay Conditions : Control pH (7.4), ionic strength (150 mM NaCl), and ATP concentration (1 mM) to ensure reproducibility.
- Data Normalization : Include positive controls (e.g., known inhibitors like triclosan) and use nonlinear regression for dose-response curves .
Q. How can NMR spectroscopy and X-ray crystallography elucidate the compound’s binding modes to PPARγ or bacterial targets?
- Methodological Answer :
- NMR Titration : Monitor chemical shift perturbations in ¹H-¹⁵N HSQC spectra of isotopically labeled PPARγ ligand-binding domain upon compound addition. Identify key residues (e.g., Tyr473) involved in binding .
- Crystallography : Co-crystallize the compound with the target enzyme (e.g., acps-pptase) using vapor diffusion. Resolve structures at ≤2.0 Å resolution to map hydrogen bonds between the sulfonamide group and catalytic residues (e.g., Asp154) .
Q. What in silico strategies predict off-target interactions of this sulfonamide derivative in mammalian cells?
- Methodological Answer :
- Molecular Docking : Screen against the PDB database using AutoDock Vina. Prioritize targets with Glide scores < −7.0 kcal/mol.
- Pharmacophore Modeling : Identify shared features (e.g., sulfonamide motif) with known kinase inhibitors to flag potential off-targets (e.g., JAK2) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å) to unintended receptors .
Data Analysis and Interpretation
Q. How should researchers address discrepancies in the compound’s solubility profiles across different solvents?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, methanol, and aqueous buffers (PBS, pH 7.4) using nephelometry.
- Thermodynamic Analysis : Calculate logP (2.8 ± 0.3 via shake-flask method) to rationalize solubility trends.
- Co-solvent Systems : Use 10% PEG-400 in PBS to enhance aqueous solubility for in vitro assays .
Q. What strategies optimize the compound’s stability under physiological conditions for in vivo studies?
- Methodological Answer :
- Degradation Pathways : Identify hydrolysis-prone sites (e.g., sulfonamide bond) via accelerated stability testing (40°C/75% RH for 4 weeks).
- Formulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to protect against plasma esterases.
- Analytical Validation : Monitor stability via LC-MS/MS, tracking degradation products (e.g., free pyridazine) .
Structural and Mechanistic Insights
Q. How do substituents (e.g., 6-methylpyridazine) influence the compound’s binding affinity and selectivity?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituent variations (e.g., 6-ethyl, 6-fluoro) and compare Kd values via SPR.
- Crystal Structure Analysis : Identify hydrophobic interactions between the methyl group and enzyme pockets (e.g., PPARγ’s Leu330) .
- Computational Free Energy Calculations : Use MM-GBSA to quantify substituent contributions (ΔΔG) to binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
